REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:13]=[C:12]([CH3:14])[NH:11][N:10]=2)=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].N([O-])=O.[Na+].[PH2](O)=O.[OH-].[Na+]>Cl.O>[CH3:14][C:12]1[NH:11][N:10]=[C:9]([O:8][C:5]2[CH:6]=[CH:7][CH:2]=[C:3]([C:15]([F:18])([F:16])[F:17])[CH:4]=2)[CH:13]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)OC1=NNC(=C1)C)C(F)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at an ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (50 ml×2)
|
Type
|
WASH
|
Details
|
An organic layer was washed with water (50 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a desiccant, and the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant crude product was purified with a silica gel column (ethyl acetate/hexane=1/4)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NN1)OC1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |